3-(2-Chloro-4-methylphenoxy)azetidine
Overview
Description
Synthesis Analysis
Azetidines, including 3-(2-Chloro-4-methylphenoxy)azetidine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . The review organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines provides an overview of the synthesis, reactivity, and application of azetidines .Molecular Structure Analysis
The molecular structure of 3-(2-Chloro-4-methylphenoxy)azetidine is represented by the formula C10H12ClNO . The structure of this compound is similar to that of cresol, which has a methyl group substituted onto the ring of phenol .Chemical Reactions Analysis
The reactivity of azetidines, including 3-(2-Chloro-4-methylphenoxy)azetidine, is driven by a considerable ring strain . This makes them excellent candidates for ring-opening and expansion reactions . Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Scientific Research Applications
Synthesis and Chemical Transformations
Rearrangement and Ring Transformation : Azetidine derivatives, including 3,3-dichloroazetidines, have been synthesized and studied for their reactivity. They undergo various chemical transformations, such as ring contractions to form aziridines and ring expansions, leading to the synthesis of piperidines and other heterocycles. These transformations are critical for accessing new chemical spaces and synthesizing biologically active compounds (Dejaegher, Mangelinckx, & de Kimpe, 2002).
Synthesis of Drug-like Compounds : The Friedel-Crafts alkylation of azetidinols, catalyzed by calcium(II), has been employed to synthesize 3,3-diarylazetidines, which can be further derivatized into drug-like molecules. This highlights the role of azetidine derivatives in drug discovery and development (Denis et al., 2018).
Biological Activities
Anticancer Activity : Certain azetidin-2-one derivatives have been synthesized and shown to possess antiproliferative activity against human breast cancer cell lines. These findings suggest the potential of azetidine derivatives in cancer therapy research (Chimento et al., 2013).
Antibacterial and Antifungal Activities : Azetidine derivatives have been evaluated for their antibacterial, antifungal, and antitubercular activities. This underscores their importance in developing new antimicrobial agents (Sharma et al., 2012).
Synthetic Applications
Synthesis of Functionalized Compounds : Research has focused on the synthesis of functionalized azetidines and azetidin-3-ones, employing various strategies including gold-catalyzed oxidation of alkynes. These methodologies facilitate the construction of complex molecules with potential pharmaceutical applications (Ye, He, & Zhang, 2011).
Ring Expansion to Pyrrolidines : Azetidine derivatives have been utilized in ring expansion reactions to synthesize pyrrolidines, showcasing the versatility of azetidines in generating diverse heterocyclic compounds (Durrat et al., 2008).
Future Directions
properties
IUPAC Name |
3-(2-chloro-4-methylphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-2-3-10(9(11)4-7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEBGCWUVLGQPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CNC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-methylphenoxy)azetidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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